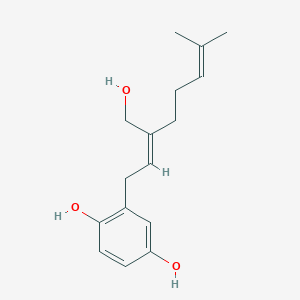

3''-Hydroxy-geranylhydroquinone

Description

Contextualization within Plant Secondary Metabolism

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play a crucial role in the plant's interaction with its environment, providing defense against herbivores, pathogens, and UV radiation, or serving as attractants for pollinators and seed dispersers. oup.com The biosynthesis of these specialized metabolites often involves complex, multi-step pathways.

3''-Hydroxy-geranylhydroquinone is a prime example of a molecule situated within such a pathway. modelseed.org It is derived from the convergence of two major biosynthetic routes: the shikimate pathway, which provides the hydroquinone (B1673460) ring via p-hydroxybenzoic acid (PHB), and the mevalonate (B85504) or non-mevalonate pathways, which produce the geranyl pyrophosphate (GPP) side chain. frontiersin.orgresearchgate.net The initial step involves the coupling of PHB and GPP to form 3-geranyl-4-hydroxybenzoate (GBA), which is subsequently converted to geranylhydroquinone (GHQ). frontiersin.orgnih.gov The specific hydroxylation of GHQ at the 3'' position, a reaction catalyzed by the cytochrome P450 monooxygenase, geranylhydroquinone 3''-hydroxylase, yields this compound. nih.govnih.gov

Significance as a Biosynthetic Intermediate

The importance of this compound lies in its position as a critical intermediate, from which biosynthetic pathways can diverge to produce a range of structurally and functionally diverse compounds. oup.comfrontiersin.org Research has identified this molecule as a key precursor in the biosynthesis of shikonin (B1681659) and its derivatives, which are potent naphthoquinone pigments with a long history of use in traditional medicine. researchgate.netnih.gov

Specifically, the (Z)-isomer of this compound, (Z)-3''-OH-GHQ, is recognized as an intermediate in the shikonin biosynthetic pathway. frontiersin.orgnih.govnih.gov This was demonstrated through studies in cell cultures of Lithospermum erythrorhizon, a plant well-known for producing shikonin. nih.govresearchgate.net The enzyme CYP76B74 has been identified as being responsible for the 3''-hydroxylation of geranylhydroquinone to form (Z)-3''-hydroxy-geranylhydroquinone, a crucial step in the pathway. nih.govresearchgate.netoup.com However, recent tracer experiments have indicated that the (E)-isomer, (E)-3''-OH-GHQ, is not an intermediate in the shikonin or shikonofuran biosynthetic pathways. nih.govresearchgate.net

Role in the Production of Naphthoquinone and Benzo/Hydroquinone Derivatives

This compound stands at a metabolic crossroads, directing the flow of intermediates towards the synthesis of either naphthoquinone or benzo/hydroquinone derivatives. researchgate.netoup.com The subsequent enzymatic transformations of this compound determine the final class of compound produced.

In the pathway leading to naphthoquinones like shikonin, (Z)-3''-hydroxy-geranylhydroquinone undergoes further enzymatic reactions. frontiersin.orgnih.gov An alcohol dehydrogenase activity has been identified in Lithospermum erythrorhizon that oxidizes the 3''-hydroxyl group of (Z)-3''-hydroxy-geranylhydroquinone to an aldehyde, forming (E)-3''-oxo-geranylhydroquinone. researchgate.netoup.com This aldehyde is considered a key intermediate that can then undergo cyclization to form the naphthoquinone skeleton of deoxyshikonin (B1670263), a direct precursor to shikonin. oup.comresearchgate.net

Conversely, this same aldehyde intermediate, (E)-3''-oxo-geranylhydroquinone, can also be channeled towards the production of benzo/hydroquinone derivatives, such as deoxyshikonofuran (B564060). researchgate.netoup.com This represents a competing branch of the biosynthetic pathway. frontiersin.orgresearchgate.net The enzyme AeHGO, a member of the cinnamyl alcohol dehydrogenase family found in Arnebia euchroma, has been shown to catalyze the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, which can then be reduced to (E)-3''-hydroxy-geranylhydroquinone. frontiersin.orgnih.gov This enzymatic step is thought to be a critical regulatory point in determining the metabolic flux towards either shikonin or shikonofuran derivatives. frontiersin.org

Table 1: Key Compounds in the Biosynthesis of Naphthoquinone and Benzo/Hydroquinone Derivatives from this compound

| Compound Name | Abbreviation | Role in Biosynthesis |

| This compound | - | Key biosynthetic intermediate. nih.gov |

| p-Hydroxybenzoic acid | PHB | Precursor from the shikimate pathway. frontiersin.orgresearchgate.net |

| Geranyl pyrophosphate | GPP | Precursor from the mevalonate/non-mevalonate pathways. frontiersin.orgresearchgate.net |

| 3-Geranyl-4-hydroxybenzoate | GBA | Initial product of PHB and GPP coupling. frontiersin.orgnih.gov |

| Geranylhydroquinone | GHQ | Precursor to this compound. nih.govnih.gov |

| (Z)-3''-Hydroxy-geranylhydroquinone | (Z)-3''-OH-GHQ | Intermediate in the shikonin pathway. frontiersin.orgnih.govnih.gov |

| (E)-3''-Oxo-geranylhydroquinone | - | Key aldehyde intermediate at the branch point. researchgate.netoup.com |

| Deoxyshikonin | - | Naphthoquinone precursor to shikonin. oup.comresearchgate.net |

| Shikonin | - | Final naphthoquinone product. researchgate.netnih.gov |

| Deoxyshikonofuran | - | Benzo/hydroquinone derivative. researchgate.netoup.com |

| (E)-3''-Hydroxy-geranylhydroquinone | (E)-3''-OH-GHQ | Product of the reduction of (E)-3''-oxo-geranylhydroquinone. frontiersin.orgnih.gov |

Table 2: Enzymes Involved in the Metabolism of this compound and Related Compounds

| Enzyme Name | Function | Source Organism |

| Geranylhydroquinone 3''-hydroxylase (CYP76B74) | Catalyzes the hydroxylation of GHQ to (Z)-3''-hydroxy-geranylhydroquinone. nih.govnih.govresearchgate.netoup.com | Lithospermum erythrorhizon, Arnebia euchroma |

| Alcohol Dehydrogenase | Oxidizes (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone. researchgate.netoup.com | Lithospermum erythrorhizon |

| AeHGO (Cinnamyl alcohol dehydrogenase family) | Catalyzes the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone and its subsequent reduction to (E)-3''-hydroxy-geranylhydroquinone. frontiersin.orgnih.gov | Arnebia euchroma |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

262.34 g/mol |

IUPAC Name |

2-[(2Z)-3-(hydroxymethyl)-7-methylocta-2,6-dienyl]benzene-1,4-diol |

InChI |

InChI=1S/C16H22O3/c1-12(2)4-3-5-13(11-17)6-7-14-10-15(18)8-9-16(14)19/h4,6,8-10,17-19H,3,5,7,11H2,1-2H3/b13-6- |

InChI Key |

JIPPNUPHXUEYHJ-MLPAPPSSSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)O)O)/CO)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)CO)C |

Origin of Product |

United States |

Biosynthesis of 3 Hydroxy Geranylhydroquinone

Precursor Compounds and Initial Enzymatic Steps

The initial phase of synthesizing 3''-Hydroxy-geranylhydroquinone involves the formation and convergence of two primary precursors: Geranyl Diphosphate (B83284) (GPP) and p-Hydroxybenzoic Acid (PHB).

Geranyl diphosphate (GPP), also known as geranyl pyrophosphate, is a C10 isoprenoid intermediate. oup.comwikipedia.org In plants, GPP is primarily synthesized in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway. nih.govmdpi.com The synthesis involves the head-to-tail condensation of one molecule of dimethylallyl diphosphate (DMAPP) and one molecule of isopentenyl diphosphate (IPP), two C5 isoprene (B109036) units. wikipedia.orgmdpi.com This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). mdpi.com GPP serves as the universal precursor for the biosynthesis of monoterpenes and their derivatives. oup.comnih.govmdpi.comnih.gov

The second precursor, p-Hydroxybenzoic Acid (PHB), is a phenolic compound derived from the phenylpropanoid pathway in plants. researchgate.net The enzymatic formation of p-hydroxybenzoate in cell cultures of Lithospermum erythrorhizon proceeds from p-coumarate. nih.gov This process involves the conversion of p-coumarate to p-coumaroyl-CoA, which is then oxidized and cleaved to form p-hydroxybenzoyl-CoA and acetyl-CoA. Subsequent hydrolysis of p-hydroxybenzoyl-CoA yields p-hydroxybenzoic acid. nih.gov

Geranylhydroquinone (GHQ) is formed through the condensation of Geranyl Diphosphate (GPP) and p-Hydroxybenzoic Acid (PHB). nih.gov This key coupling reaction is catalyzed by the enzyme p-hydroxybenzoate:geranyltransferase (PGT). nanoporetech.com The reaction initially forms m-geranyl-p-hydroxybenzoic acid (GBA), which is subsequently decarboxylated to yield geranylhydroquinone (GHQ). nih.gov

Hydroxylation of Geranylhydroquinone to this compound

The final step in the formation of this compound is the specific hydroxylation of the geranyl side chain of GHQ.

The hydroxylation of the prenylated phenolic intermediate, geranylhydroquinone, is catalyzed by a cytochrome P450 (CYP) monooxygenase. nih.govoup.comresearchgate.net These enzymes are a large superfamily of heme-containing proteins that catalyze the insertion of one atom of molecular oxygen into a substrate. nih.govuniprot.org In this specific biosynthetic step, the enzyme introduces a hydroxyl group at the C-3'' position of the geranyl moiety of GHQ. nih.govoup.com

Detailed research has identified a specific cytochrome P450 enzyme, CYP76B74, as the catalyst for the 3''-hydroxylation of geranylhydroquinone in the shikonin (B1681659) biosynthetic pathway. nih.govoup.com In biochemical assays using geranylhydroquinone as the substrate, CYP76B74, isolated from Arnebia euchroma, demonstrated geranylhydroquinone 3''-hydroxylase activity, producing (Z)-3''-hydroxy-geranylhydroquinone. nih.govfrontiersin.org The requirement of CYP76B74 for shikonin biosynthesis was confirmed through RNA interference experiments in A. euchroma hairy roots, which resulted in a significant decrease in the accumulation of shikonin derivatives. nih.govoup.com Subcellular localization studies showed that CYP76B74 is localized to the endoplasmic reticulum membranes. nih.govoup.com

In Lithospermum erythrorhizon, another plant known for producing shikonin, a different but related enzyme, CYP76B100, has been shown to catalyze the same hydroxylation at the C-3" position of GHQ to form 3"-hydroxyl geranylhydroquinone. nih.gov This highlights a conserved crucial step in the biosynthetic pathway across different species within the Boraginaceae family.

Cytochrome P450 Monooxygenase (CYP) Catalysis

CYP76B100 and CYP76B101 Activities in Shikonin Biosynthesis

The hydroxylation of the precursor geranylhydroquinone (GHQ) is catalyzed by cytochrome P450 (CYP) enzymes. Within the CYP76B subfamily, specific enzymes have been identified that play distinct roles in the modification of GHQ.

CYP76B100 is a key enzyme that catalyzes the 3''-hydroxylation of GHQ to produce (Z)-3''-hydroxy-geranylhydroquinone. frontiersin.orgfrontiersin.org This reaction is a pivotal step that channels intermediates into the main shikonin pathway. In contrast, CYP76B101, a closely related paralog, catalyzes the formation of a 3''-carboxylic acid derivative of the (Z)-isomer, (Z)-3''-COOH-GHQ. frontiersin.orgnih.gov This suggests a functional divergence where different enzymes in the same family create varied products from a common precursor, potentially leading to the diverse array of shikonin-related compounds found in nature. frontiersin.org Another related enzyme, CYP76B74, also exhibits geranylhydroquinone 3''-hydroxylase activity, efficiently producing this compound. nih.govnih.gov

| Enzyme | Substrate | Primary Product | Reference |

|---|---|---|---|

| CYP76B100 | Geranylhydroquinone (GHQ) | (Z)-3''-Hydroxy-geranylhydroquinone | frontiersin.orgfrontiersin.org |

| CYP76B101 | (Z)-3''-Hydroxy-geranylhydroquinone | (Z)-3''-COOH-geranylhydroquinone | frontiersin.org |

| CYP76B74 | Geranylhydroquinone (GHQ) | This compound | nih.govoup.comnih.gov |

Molecular Oxygen and NADPH Requirements for Hydroxylation

As with other cytochrome P450-mediated reactions, the hydroxylation of geranylhydroquinone is a monooxygenase reaction that requires both molecular oxygen (O₂) and a reducing equivalent, typically provided by NADPH. nih.govfrontiersin.org The catalytic cycle of microsomal P450 enzymes is dependent on an electron transport chain. youtube.com

The process is facilitated by NADPH-cytochrome P450 reductase (CPR), a diflavin enzyme containing both FAD and FMN. nih.govnih.gov CPR transfers electrons from NADPH to the P450 enzyme. frontiersin.orgnih.gov The electrons flow from NADPH to the FAD cofactor within CPR, then intramolecularly to the FMN cofactor, and finally to the heme iron of the cytochrome P450 enzyme. youtube.comnih.gov This reduction of the P450's heme iron allows it to bind molecular oxygen, which is then activated. One atom of the bound oxygen is incorporated into the geranylhydroquinone substrate to form the hydroxyl group at the 3''-position, while the other oxygen atom is reduced to a water molecule. frontiersin.org

Subcellular Localization of Involved Enzymes (e.g., Endoplasmic Reticulum Membranes)

The biosynthesis of shikonin and its intermediates, including this compound, is localized to the endoplasmic reticulum (ER). frontiersin.orgbiorxiv.org Studies involving fluorescent protein tagging have confirmed this localization. For instance, a fusion protein of Green Fluorescent Protein (GFP) and CYP76B74, the enzyme that catalyzes the hydroxylation of geranylhydroquinone, was observed to be localized to the ER membranes. nih.govoup.comresearchgate.net

This subcellular compartmentalization is crucial for the efficiency of the metabolic pathway. The ER provides a membrane scaffold that anchors the cytochrome P450 enzymes and their partner, NADPH-cytochrome P450 reductase. researchgate.netnih.gov This co-localization facilitates the efficient transfer of electrons and shuttling of lipophilic intermediates within the membrane environment, which is necessary for the synthesis of hydrophobic compounds like shikonin derivatives. biorxiv.org The development of an extensive ER network is a characteristic feature of shikonin-producing cells. biorxiv.org

Stereochemical Considerations in this compound Formation (e.g., (Z)-isomer)

The hydroxylation of geranylhydroquinone is stereospecific, primarily yielding the (Z)-isomer of this compound ((Z)-3''-OH-GHQ). frontiersin.orgnih.gov This specific stereoisomer is a key intermediate in the biosynthetic pathway leading to shikonin. frontiersin.orgnih.gov The enzyme CYP76B74 has been shown to catalyze the formation of (Z)-3''-OH-GHQ from geranylhydroquinone. frontiersin.org

The stereochemistry at the C2'-C3' double bond is critical, as (Z)-3''-OH-GHQ represents a significant branch point in the metabolic network. frontiersin.orgresearchgate.net While the (Z)-isomer is directed towards the formation of the naphthoquinone ring of shikonin, it can also be converted to other derivatives. frontiersin.orgnih.gov An alcohol dehydrogenase has been identified that oxidizes the 3''-hydroxyl group of (Z)-3''-OH-GHQ to an aldehyde, while simultaneously isomerizing the double bond to the (E)-form, producing (E)-3''-oxo-geranylhydroquinone. researchgate.net This (E)-isomer is then channeled towards the biosynthesis of other metabolites like deoxyshikonofuran (B564060), representing a competing pathway. frontiersin.orgresearchgate.net Tracer experiments have indicated that the (E)-isomer of this compound is not an intermediate in the main pathway to shikonin itself. nih.gov

| Isomer | Metabolic Fate | Reference |

|---|---|---|

| (Z)-3''-Hydroxy-geranylhydroquinone | Primary intermediate for shikonin biosynthesis | frontiersin.orgnih.gov |

| (E)-3''-Hydroxy-geranylhydroquinone | Not a direct intermediate for shikonin; part of a branch pathway | nih.gov |

| (E)-3''-Oxo-geranylhydroquinone | Intermediate for deoxyshikonofuran biosynthesis | researchgate.net |

Metabolic Fates and Downstream Pathways of 3 Hydroxy Geranylhydroquinone

3''-Hydroxy-geranylhydroquinone as a Biosynthetic Branch Point

Research has established that (Z)-3''-hydroxy-geranylhydroquinone [(Z)-3''-OH-GHQ] is the central intermediate from which two competing biosynthetic routes diverge. frontiersin.orgnih.gov One pathway leads to the formation of the red naphthoquinone pigments, shikonin (B1681659) and its various congeners (esters of the enantiomer alkannin). The other pathway leads to the production of shikonofurans, which possess a benzo/hydroquinone (B1673460) core. frontiersin.orgfao.org The commitment to either pathway is determined by the specific enzymatic transformations that (Z)-3''-OH-GHQ undergoes. frontiersin.orgnih.gov While it was once suggested that the (E)-isomer of 3''-OH-GHQ might be an intermediate in both pathways, recent tracer experiments have shown that (E)-3''-OH-GHQ is not involved in the biosynthesis of either shikonin/alkannin or shikonofurans. nih.gov

Pathway Leading to Naphthoquinone Derivatives (e.g., Shikonin and its Congeners)

The conversion of (Z)-3''-hydroxy-geranylhydroquinone into shikonin and its related naphthoquinone compounds involves a series of complex cyclization and oxidation reactions. This pathway is of significant interest due to the valuable biological activities of shikonin derivatives. nih.gov The initial steps from primary metabolism to (Z)-3''-OH-GHQ are well-established, starting from p-hydroxybenzoic acid (PHB) and geranyl diphosphate (B83284) (GPP). nih.govfrontiersin.org Following the formation of geranylhydroquinone (GHQ), the cytochrome P450 enzymes CYP76B74 and CYP76B100 catalyze the critical 3''-hydroxylation step to yield (Z)-3''-OH-GHQ. frontiersin.orgnih.gov

The precise mechanism and the enzymes responsible for the cyclization of the geranyl side chain to form the characteristic naphthoquinone skeleton of deoxyshikonin (B1670263) remain one of the least understood parts of the biosynthetic pathway. nih.govresearchgate.net While no definitive enzyme has been identified for this transformation, several hypotheses have been put forward based on the detection of potential intermediates. frontiersin.orgnih.gov

One speculation is that the cyclization proceeds via an aldehyde or carboxylic acid intermediate. frontiersin.orgnih.gov It is proposed that (Z)-3''-OH-GHQ could be oxidized to (Z)-3''-oxo-geranylhydroquinone or further to (Z)-3''-carboxy-geranylhydroquinone. frontiersin.orgnih.gov These oxidized intermediates could then more readily undergo an intramolecular electrophilic attack on the hydroquinone ring to form the new six-membered ring, thus creating the naphthoquinone scaffold. nih.gov Another study points to the potential involvement of a cannabidiolic acid synthase-like enzyme that could catalyze the cyclization of 3″-hydroxyl geranylhydroquinone to form an intermediate, which is then further processed. frontiersin.org However, the enzymes that catalyze the crucial reaction between (Z)-3″-OH-GHQ and deoxyshikonin have yet to be conclusively identified. nih.gov

Following the key cyclization event that forms the naphthoquinone ring, the resulting intermediate, deoxyshikonin, undergoes further enzymatic modifications. frontiersin.org A proposed subsequent step involves oxidation, potentially catalyzed by a polyphenol oxidase, to yield shikonin. frontiersin.org The shikonin molecule can then be further "decorated" through acylation reactions. For instance, an acetyltransferase can catalyze the transfer of an acetyl group to the side-chain hydroxyl group of shikonin, forming acetylshikonin (B600194). frontiersin.org These decoration steps give rise to the variety of shikonin congeners found in nature.

Pathway Leading to Benzo/Hydroquinone Derivatives (e.g., Shikonofurans)

In competition with the shikonin pathway, (Z)-3''-hydroxy-geranylhydroquinone can be shunted towards the biosynthesis of shikonofurans. frontiersin.orgfao.org This alternative metabolic fate involves a distinct set of enzymatic reactions that ultimately lead to a furan (B31954) ring fused to the hydroquinone core, instead of a second aromatic ring as seen in naphthoquinones. frontiersin.orgresearchgate.net

The critical branching reaction from the shikonin pathway is the conversion of (Z)-3''-OH-GHQ to an aldehyde intermediate. frontiersin.orgfao.orgresearchgate.net This step is catalyzed by a specific oxidoreductase. frontiersin.orgfao.org In Arnebia euchroma, this enzyme has been identified as AeHGO, which belongs to the cinnamyl alcohol dehydrogenase (CAD) family. frontiersin.orgfao.orgbiorxiv.org This enzyme oxidizes the 3''-hydroxyl group of (Z)-3''-OH-GHQ into an aldehyde moiety. frontiersin.orgresearchgate.net The product of this enzymatic reaction is (E)-3''-oxo-geranylhydroquinone. fao.orgresearchgate.net This aldehyde intermediate is a key precursor for shikonofuran synthesis. researchgate.net Interestingly, the AeHGO enzyme can also catalyze the reverse reaction, reducing the aldehyde back to an alcohol, creating an equilibrium mixture. fao.org

A crucial feature of the oxidation reaction catalyzed by the alcohol dehydrogenase (like AeHGO) is that it occurs concomitantly with the isomerization of the double bond at the C2'-C3' position of the geranyl side chain. frontiersin.orgresearchgate.net The substrate, (Z)-3''-hydroxy-geranylhydroquinone, has its substituents on the same side of the double bond (Z-form). During the oxidation to the aldehyde, this configuration flips to the E-form, resulting in (E)-3''-oxo-geranylhydroquinone. frontiersin.orgresearchgate.net This stereochemical change is critical; the resulting E-configuration of the aldehyde facilitates the subsequent spontaneous cyclization that forms the characteristic furan ring of deoxyshikonofuran (B564060) and other shikonofuran derivatives. frontiersin.orgnih.govresearchgate.net

Compound and Enzyme Information

Below are tables detailing the chemical compounds and enzymes discussed in this article.

Table 1: Chemical Compounds

| Compound Name | Abbreviation | Molecular Formula | Role |

|---|---|---|---|

| This compound | 3''-OH-GHQ | C₁₆H₂₂O₃ | Key biosynthetic branch point intermediate. nih.gov |

| Geranylhydroquinone | GHQ | C₁₆H₂₂O₂ | Precursor to 3''-OH-GHQ. frontiersin.orgnih.gov |

| Shikonin | C₁₆H₁₆O₅ | Naphthoquinone end-product. nih.govfrontiersin.org | |

| Deoxyshikonin | C₁₆H₁₆O₄ | Intermediate in shikonin biosynthesis. nih.govfrontiersin.org | |

| Acetylshikonin | C₁₈H₁₈O₆ | A decorated congener of shikonin. frontiersin.org | |

| Shikonofuran | C₁₆H₁₈O₃ | A class of benzo/hydroquinone derivatives. nih.govfao.org | |

| Deoxyshikonofuran | C₁₆H₂₀O₃ | Intermediate in shikonofuran biosynthesis. nih.govresearchgate.net | |

| (E)-3''-oxo-geranylhydroquinone | (E)-3''-oxo-GHQ | C₁₆H₂₀O₃ | Aldehyde intermediate for shikonofurans. fao.orgresearchgate.net |

| p-Hydroxybenzoic Acid | PHB | C₇H₆O₃ | Primary metabolic precursor. nih.govfrontiersin.org |

Table 2: Key Enzymes in the Pathways

| Enzyme Name | Abbreviation | Function | Pathway |

|---|---|---|---|

| Geranylhydroquinone 3''-hydroxylase | CYP76B74 / GHQ3''H | Catalyzes the hydroxylation of GHQ to form 3''-OH-GHQ. nih.govoup.comresearchgate.net | Common Pathway |

| (Z)-3''-hydroxy-geranylhydroquinone oxidoreductase | AeHGO | Oxidizes (Z)-3''-OH-GHQ to (E)-3''-oxo-GHQ. frontiersin.orgfao.org | Shikonofuran Pathway |

| Polyphenol Oxidase | PPO | Proposed to oxidize deoxyshikonin to shikonin. frontiersin.org | Shikonin Pathway |

| Acetyltransferase | Catalyzes the formation of acetylshikonin from shikonin. frontiersin.org | Shikonin Pathway |

Spontaneous and Enzymatic Cyclization to Furan Ring

The metabolic journey of this compound is marked by a significant branching point that can lead to the formation of a furan ring, a key structural feature of shikonofuran derivatives. This transformation can occur through both spontaneous and enzyme-catalyzed cyclization reactions.

A pivotal step in this pathway is the oxidation of the 3''-hydroxyl group of (Z)-3''-hydroxy-geranylhydroquinone. This reaction is catalyzed by a novel alcohol dehydrogenase, which converts the alcohol to an aldehyde, (E)-3''-oxo-geranylhydroquinone, and concurrently isomerizes the C2'-C3' double bond from a Z to an E configuration. frontiersin.orgresearchgate.net This enzymatic activity is considered specific to plants like Lithospermum erythrorhizon, as it has not been detected in other plant cell cultures. researchgate.net

The resulting product, (E)-3''-oxo-geranylhydroquinone, is then poised for cyclization. Research has shown that this intermediate can spontaneously cyclize to form the characteristic furan ring of shikonofuran derivatives. frontiersin.orgnih.gov While this cyclization can happen non-enzymatically, the process is reportedly more efficient in the presence of crude enzyme extracts from L. erythrorhizon cells, suggesting the involvement of enzymatic factors that facilitate this ring closure. researchgate.net

Recent studies have identified a specific enzyme, designated AeHGO, which belongs to the cinnamyl alcohol dehydrogenase family. frontiersin.orgnih.gov Biochemical assays have demonstrated that AeHGO reversibly oxidizes (Z)-3''-hydroxy-geranylhydroquinone to produce (E)-3''-oxo-geranylhydroquinone. frontiersin.org This enzyme is crucial as it directs the metabolic flow towards the biosynthesis of shikonofuran derivatives by creating the necessary precursor for furan ring formation. frontiersin.orgnih.gov The stereochemistry of the intermediate is critical; the E-form of 3''-oxo-geranylhydroquinone is predisposed to forming the furan ring, leading to deoxyshikonofuran, whereas the Z-form is speculated to be a precursor for the naphthoquinone ring of shikonin. frontiersin.orgnih.gov

The table below summarizes the key molecules and enzymes involved in the cyclization of this compound to a furan ring.

| Molecule/Enzyme | Role in Furan Ring Formation | References |

| (Z)-3''-hydroxy-geranylhydroquinone | The initial substrate for the pathway leading to furan-containing derivatives. | frontiersin.orgnih.gov |

| Alcohol Dehydrogenase (e.g., AeHGO) | Catalyzes the oxidation of the 3''-hydroxyl group and isomerization of the C2'-C3' double bond to form (E)-3''-oxo-geranylhydroquinone. | frontiersin.orgresearchgate.netnih.gov |

| (E)-3''-oxo-geranylhydroquinone | The key intermediate that undergoes spontaneous cyclization to form the furan ring. | frontiersin.orgresearchgate.netnih.gov |

| Deoxyshikonofuran | A downstream product resulting from the cyclization of (E)-3''-oxo-geranylhydroquinone. | frontiersin.orgresearchgate.netnih.gov |

This pathway represents a significant branch from the biosynthesis of shikonin, highlighting the complex and regulated nature of secondary metabolism in these plants. The formation of the furan ring is a critical determinant in the diversification of the resulting meroterpenoid structures.

Enzymology of 3 Hydroxy Geranylhydroquinone Metabolism

Characterization of Hydroxylases

The introduction of a hydroxyl group at the 3''-position of geranylhydroquinone is a pivotal step in its downstream metabolism. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase.

Geranylhydroquinone 3''-Hydroxylase (GHQ3''H) Activity

Geranylhydroquinone 3''-hydroxylase (GHQ3''H) is a membrane-bound enzyme, localized to the microsomal fraction, that catalyzes the hydroxylation of geranylhydroquinone to form 3''-hydroxy-geranylhydroquinone. frontiersin.orgnih.gov This enzymatic activity has been identified in cell suspension cultures of Lithospermum erythrorhizon and the enzyme has been characterized at the molecular level as CYP76B74 from Arnebia euchroma. frontiersin.orgnih.gov The reaction requires both NADPH and molecular oxygen as cofactors, and its activity is inhibited by typical cytochrome P450 inhibitors such as cytochrome c and carbon monoxide (CO), with the CO inhibition being reversible by light. nih.gov This evidence strongly supports its classification as a cytochrome P450-dependent monooxygenase. nih.gov The hydroxylation occurs specifically at the C-3'' position of the geranyl side chain, a crucial modification for the subsequent cyclization reactions in the biosynthesis of naphthoquinone pigments like shikonin (B1681659). frontiersin.orgnih.gov

Kinetic Parameters and Substrate Specificity

Kinetic analysis of recombinant CYP76B74 from Arnebia euchroma has provided insights into its efficiency and substrate preference. The enzyme exhibits a high affinity for its substrate, geranylhydroquinone.

Table 1: Kinetic Parameters of Geranylhydroquinone 3''-Hydroxylase (CYP76B74)

| Substrate | K_m_ (µM) | V_max_ (µmol product/mmol protein/min) |

|---|---|---|

| Geranylhydroquinone | 23 ± 6 | 8.3 ± 0.8 |

Data derived from studies on recombinant CYP76B74 from Arnebia euchroma.

The enzyme displays a high degree of substrate specificity. While it efficiently hydroxylates geranylhydroquinone, its activity towards a similar compound, 3-geranyl-4-hydroxybenzoic acid, is more than 100 times lower. nih.gov This indicates a stringent requirement for the hydroquinone (B1673460) moiety for efficient enzymatic conversion.

Characterization of Oxidoreductases at the Branch Point

Following the formation of this compound, a critical branch point in the metabolic pathway is controlled by the action of oxidoreductases. These enzymes determine whether the metabolic flux proceeds towards the formation of shikonin derivatives or other metabolites like shikonofurans.

Alcohol Dehydrogenase (ADH) Activity in Lithospermum erythrorhizon

An alcohol dehydrogenase (ADH) activity has been identified in cell cultures of Lithospermum erythrorhizon that acts on this compound. researchgate.netnih.gov This enzyme oxidizes the 3''-hydroxyl group of (Z)-3''-hydroxy-geranylhydroquinone to an aldehyde. researchgate.netnih.gov Concurrently, this enzymatic reaction involves the isomerization of the C2'-C3' double bond from a Z- to an E-configuration. researchgate.netnih.gov The product of this reaction is (E)-3''-oxo-geranylhydroquinone, which can then be converted to deoxyshikonofuran (B564060). researchgate.net Research indicates that the reaction with (Z)-3''-hydroxy-geranylhydroquinone as a substrate is approximately twice as efficient as the reaction with the (E)-isomer, leading to a predominance of (E)-3''-hydroxy-geranylhydroquinone and (E)-3''-oxo-geranylhydroquinone as products. researchgate.net This specific ADH activity appears to be unique to L. erythrorhizon, as it was not detected in other plant cell cultures. researchgate.netnih.gov

While the activity of this ADH has been characterized, specific kinetic parameters such as K_m_ and V_max_ values for its interaction with this compound isomers have not been reported in the reviewed literature.

Arnebia euchroma (Z)-3''-hydroxy-geranylhydroquinone Oxidoreductase (AeHGO)

In Arnebia euchroma, a cinnamyl alcohol dehydrogenase-like enzyme designated as AeHGO has been identified and characterized. nih.gov This enzyme plays a crucial role at the branch point of shikonin biosynthesis, catalyzing the transformation of (Z)-3''-hydroxy-geranylhydroquinone. nih.gov

Table 2: Kinetic Parameters of Arnebia euchroma (Z)-3''-hydroxy-geranylhydroquinone Oxidoreductase (AeHGO)

| Substrate | Cofactor | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) |

|---|---|---|---|---|

| (Z)-3''-OH-GHQ | NADP⁺ | 17.81 ± 5.62 | 2.28 ± 0.16 | 0.128 |

| (E)-3''-OH-GHQ | NADP⁺ | 25.34 ± 4.53 | 1.15 ± 0.05 | 0.045 |

| (E)-3''-oxo-GHQ | NADPH | 12.56 ± 2.11 | 3.54 ± 0.12 | 0.282 |

| NADP⁺ | (Z)-3''-OH-GHQ | 17.81 ± 5.62 | 2.28 ± 0.16 | 0.128 |

Data derived from studies on recombinant AeHGO from Arnebia euchroma.

Stereoselectivity and Cofactor Dependence (e.g., NADPH, NADP+)

The biosynthesis and subsequent conversion of this compound are mediated by at least two distinct classes of enzymes: a cytochrome P450 monooxygenase and an alcohol dehydrogenase. These enzymes demonstrate stringent control over the stereochemical outcomes of the reactions and rely on specific cofactors for their catalytic activity.

The initial formation of this compound from its precursor, geranylhydroquinone (GHQ), is catalyzed by geranylhydroquinone 3''-hydroxylase (GHQ3''H). nih.govnih.gov This enzyme has been identified as a cytochrome P450, specifically CYP76B74, which is localized to the endoplasmic reticulum membrane. nih.govnih.gov The hydroxylation reaction it catalyzes is highly specific to the C-3'' position of the geranyl side chain. nih.govnih.gov This reaction is strictly dependent on the presence of NADPH and molecular oxygen (O₂), a characteristic feature of cytochrome P450-dependent monooxygenases. nih.govnih.govwikipedia.org Studies have shown that other members of this family, such as CYP76B100, also catalyze the formation of the specific stereoisomer, (Z)-3”-hydroxy-geranylhydroquinone. biorxiv.orgfrontiersin.org

Once formed, (Z)-3''-hydroxy-geranylhydroquinone serves as a substrate for a novel alcohol dehydrogenase, named AeHGO, which belongs to the cinnamyl alcohol dehydrogenase (CAD) family. biorxiv.orgresearchgate.net This enzyme displays remarkable stereoselectivity and cofactor versatility. It catalyzes the reversible oxidation of the 3''-alcohol group of (Z)-3''-hydroxy-geranylhydroquinone. researchgate.netnih.gov This oxidation, which can proceed with either NAD⁺ or NADP⁺ as a cofactor, is coupled with a stereoselective isomerization of the C2'-C3' double bond from a Z-configuration to an E-configuration, yielding (E)-3''-oxo-geranylhydroquinone. biorxiv.orgresearchgate.net

| Enzyme | Substrate | Product(s) | Cofactor(s) | Stereoselectivity |

|---|---|---|---|---|

| Geranylhydroquinone 3''-hydroxylase (CYP76B74) | Geranylhydroquinone | (Z)-3''-Hydroxy-geranylhydroquinone | NADPH, O₂ | Hydroxylation at C-3'' position. nih.govnih.gov |

| Alcohol Dehydrogenase (AeHGO) | (Z)-3''-Hydroxy-geranylhydroquinone | (E)-3''-Oxo-geranylhydroquinone | NAD⁺ or NADP⁺ | Oxidation coupled with Z-to-E isomerization at C2'-C3'. biorxiv.orgresearchgate.net |

| (E)-3''-Oxo-geranylhydroquinone | (E)-3''-Hydroxy-geranylhydroquinone | NADPH | Stereoselective reduction to the E-isomer. nih.govfrontiersin.org |

Insights into Enzyme Mechanism and Catalytic Cycles

The mechanisms of the enzymes metabolizing this compound are central to understanding the branching of biosynthetic pathways.

The catalytic cycle of geranylhydroquinone 3''-hydroxylase (CYP76B74) follows the general model for cytochrome P450 monooxygenases. The cycle involves the binding of the substrate, geranylhydroquinone, to the enzyme's active site. This is followed by the transfer of electrons from NADPH, which facilitates the activation of molecular oxygen. One atom of oxygen is then inserted into the C-3'' position of the substrate's geranyl side chain, producing this compound, while the other oxygen atom is reduced to water. nih.govwikipedia.org The enzyme's identity as a P450 is further confirmed by its inhibition by known P450 inhibitors like cytochrome c and carbon monoxide (CO), with the CO inhibition being characteristically reversed by light. nih.gov The product of this reaction is a crucial intermediate that can be channeled towards the synthesis of either naphthoquinones like shikonin or other metabolites like dihydroechinofuran. nih.govnih.gov Further oxidation of the C-3" position to a carboxylic acid can be carried out by a related enzyme, CYP76B101. biorxiv.orgresearchgate.net

The alcohol dehydrogenase AeHGO provides a fascinating example of a metabolic switch point. Its mechanism involves a reversible oxidation-reduction process that also controls stereochemistry. biorxiv.orgresearchgate.net The enzyme first catalyzes the stereoselective dehydrogenation of the alcohol group of (Z)-3''-hydroxy-geranylhydroquinone to an aldehyde. researchgate.net This initial oxidation is uniquely coupled with the isomerization of the adjacent double bond from Z to E. The resulting intermediate, (E)-3''-oxo-geranylhydroquinone, can then undergo two potential fates. It can be stereoselectively reduced by the same enzyme, using NADPH, to form (E)-3''-hydroxy-geranylhydroquinone. nih.govfrontiersin.org Alternatively, (E)-3''-oxo-geranylhydroquinone can undergo a spontaneous cyclization reaction, which is more efficient in the presence of crude enzymes, to form the furan (B31954) ring characteristic of deoxyshikonofuran and other benzoquinone derivatives. researchgate.netnih.gov Therefore, the catalytic activity of AeHGO represents a critical branch point, directing metabolic flux between the biosynthesis of shikonin and shikonofuran derivatives. researchgate.netnih.gov

| Enzyme | Enzyme Class | Catalytic Action | Metabolic Significance |

|---|---|---|---|

| Geranylhydroquinone 3''-hydroxylase (e.g., CYP76B74) | Cytochrome P450 Monooxygenase | NADPH-dependent hydroxylation of geranylhydroquinone at the C-3'' position. nih.govnih.gov | Forms the key intermediate this compound, a precursor for shikonin biosynthesis. nih.govnih.gov |

| Alcohol Dehydrogenase (AeHGO) | Cinnamyl alcohol dehydrogenase (CAD)-like | Reversible oxidation of the 3''-alcohol to an aldehyde, coupled with Z/E isomerization. biorxiv.orgresearchgate.net | Acts as a metabolic branch point, directing the intermediate towards either shikonin or shikonofuran/benzoquinone pathways. researchgate.netnih.gov |

Molecular and Genetic Regulation of 3 Hydroxy Geranylhydroquinone Biosynthesis

Gene Identification and Expression Analysis

The identification and analysis of genes involved in the biosynthesis of 3''-Hydroxy-geranylhydroquinone are crucial for understanding its regulation.

To identify candidate genes, researchers have performed coexpression analysis of transcriptome data from shikonin-proficient and shikonin-deficient cell lines of Arnebia euchroma. nih.govoup.comnih.gov This comparative approach helps to pinpoint genes with expression profiles that correlate with the production of shikonin (B1681659) and its precursors. nih.govoup.com For instance, a candidate gene for geranylhydroquinone 3''-hydroxylase, CYP76B74, was identified through this method. nih.govnih.gov Similarly, a gene from the cinnamyl alcohol dehydrogenase family, AeHGO, was discovered by analyzing transcriptome datasets of these specialized cell lines. researchgate.netnih.govbiorxiv.org This gene is involved in a competing branch of the shikonin pathway. researchgate.netnih.gov

The expression of genes involved in this compound biosynthesis exhibits spatial and tissue-specific patterns. For example, in Arnebia euchroma, the expression of 21 candidate unigenes, including those potentially involved in shikonin biosynthesis, was analyzed in different organs. researchgate.net RT-qPCR analysis revealed that some unigenes were more abundantly expressed in the roots compared to the leaves, which is consistent with the accumulation of shikonin derivatives in the root tissues of these plants. nih.govresearchgate.net This differential expression highlights the specialized metabolic role of different plant organs. nih.gov

Table 1: Tissue-Specific Expression of Candidate Genes in Arnebia euchroma

| Gene/Unigene | Predominant Expression | Reference |

|---|

This table is based on findings indicating higher expression of certain biosynthesis-related genes in the roots.

Transcriptome and proteome profiling of cultured plant cells, such as those from Lithospermum erythrorhizon and Arnebia euchroma, have provided valuable insights into the biosynthesis of this compound. researchgate.netfrontiersin.org By comparing shikonin-proficient and shikonin-deficient cell lines, researchers can identify differentially expressed genes and proteins. researchgate.netnih.gov This multi-omics approach allows for a comprehensive understanding of the molecular machinery involved in the synthesis of this compound. gmo-qpcr-analysis.info For example, such analyses have been instrumental in identifying enzymes like polyphenol oxidase and O-acetyltransferase as strong candidates in the shikonin biosynthesis pathway. researchgate.net

Functional Characterization of Genes via Genetic Manipulation

To validate the function of candidate genes identified through expression analysis, scientists employ genetic manipulation techniques such as RNA interference and overexpression studies. nih.govelifesciences.org

Overexpression studies provide complementary evidence for gene function. In Echium plantagineum, a candidate gene for geranylhydroquinone 3''-hydroxylase, EpGHQH1, was cloned and its function was characterized using a hairy root system. frontiersin.orgresearchgate.net The overexpression of EpGHQH1 led to a significant increase in the accumulation of shikonins, with acetylshikonin (B600194) yield being 2.1-fold higher than in control lines. frontiersin.orgresearchgate.net This result confirms that EpGHQH1 encodes a functional geranylhydroquinone 3''-hydroxylase and that its activity is a rate-limiting step in shikonin biosynthesis in this species. frontiersin.orgresearchgate.net Such studies highlight the potential for metabolic engineering to enhance the production of valuable secondary metabolites. mdpi.com

Table 2: Summary of Genetic Manipulation Studies

| Gene | Organism | Method | Outcome | Reference |

|---|---|---|---|---|

| CYP76B74 | Arnebia euchroma | RNAi | Drastic decrease in shikonin derivatives | nih.govnih.govoup.com |

Environmental and Hormonal Influences on Gene Expression (e.g., Light/Dark Conditions, Jasmonate)

The biosynthesis of this compound, a key intermediate in the formation of shikonin and its derivatives, is not constitutive but is instead tightly regulated by external environmental cues and internal hormonal signals. These factors exert their influence at the genetic level, modulating the expression of crucial biosynthetic genes. Among the most significant regulatory factors are light conditions and the plant hormone jasmonate.

Influence of Light/Dark Conditions

Light acts as a potent negative regulator of the biosynthetic pathway leading to this compound. The production of shikonin and its precursors is profoundly inhibited by light, with optimal synthesis occurring in dark conditions. researchgate.netresearchgate.net This regulation is evident at the transcriptional level, where the expression of key genes in the pathway is suppressed by light and induced in its absence.

Research using cell cultures of Lithospermum erythrorhizon, a primary source of these compounds, has led to the identification of L. erythrorhizon dark-inducible (LeDI) genes. researchgate.net The expression of these genes, such as LeDI-2, is strictly specific to dark conditions, and their mRNA accumulation patterns mirror the production of shikonin, indicating a direct or indirect regulatory role in the biosynthetic pathway. researchgate.netresearchgate.net While the precise mechanism of light suppression is complex, it is clear that darkness is a prerequisite for the high-level transcription of the enzymatic machinery required for this compound synthesis. In contrast, genes associated with photosynthesis are often upregulated in the light and repressed in the dark. awi.denih.govsemanticscholar.org

Influence of Jasmonates

Jasmonates, particularly methyl jasmonate (MJ), are powerful elicitors that positively regulate the biosynthesis of this compound and subsequent metabolites. nih.gov Jasmonates are lipid-derived signaling molecules central to plant defense responses against biotic and abiotic stress. nih.govmdpi.com Their application to plant cell cultures triggers a significant upregulation in the expression of genes involved in specialized metabolic pathways. researchgate.netnih.gov

Transcriptomic studies on Arnebia euchroma and Lithospermum officinale have provided detailed insights into the genetic response to jasmonate treatment. researchgate.netresearchgate.net Co-expression analysis of transcriptome data from shikonin-proficient and shikonin-deficient cell lines revealed that numerous genes in the pathway are induced by MJ. researchgate.netresearchgate.net This includes the gene encoding CYP76B74, the critical cytochrome P450-dependent monooxygenase that catalyzes the conversion of geranylhydroquinone to this compound. researchgate.netfrontiersin.orgnih.gov The application of MJ initiates a signaling cascade that activates transcription factors, which in turn bind to the promoter regions of biosynthetic genes, enhancing their expression and leading to an accumulation of the final products. nih.gov

Interactive Effects and Gene Expression

The interplay between light and jasmonate signaling pathways orchestrates the fine-tuned regulation of this compound biosynthesis. While jasmonates provide the inductive signal, the overriding inhibitory effect of light must be absent for robust pathway activation.

The following table summarizes the research findings on the expression of key genes under these influences:

| Gene/Enzyme | Function | Influence of Light | Influence of Darkness | Influence of Jasmonate (MJ) | Reference |

|---|---|---|---|---|---|

| CYP76B74 | Catalyzes the 3''-hydroxylation of geranylhydroquinone to produce (Z)-3''-hydroxy-geranylhydroquinone. | Inhibited | Induced | Upregulated | researchgate.netfrontiersin.orgnih.gov |

| LeDI-2 | A dark-inducible gene from L. erythrorhizon with an expression pattern similar to shikonin accumulation. | Inhibited | Strongly Induced | Not specified | researchgate.netresearchgate.net |

| AeHGO | An alcohol dehydrogenase that converts (Z)-3''-hydroxy-geranylhydroquinone to an aldehyde intermediate, a branch point in the pathway. | Not specified | Induced (inferred from pathway activity) | Upregulated (inferred from co-expression analysis) | researchgate.netfrontiersin.orgnih.gov |

Analytical Methodologies for 3 Hydroxy Geranylhydroquinone Research

Extraction and Isolation from Biological Matrices

The initial step in the analysis of 3''-Hydroxy-geranylhydroquinone from biological sources, such as plant cell cultures, involves its extraction and subsequent isolation. A common procedure utilizes an ultrasound-assisted extraction method. For instance, shikonin (B1681659) and its derivatives, which are biosynthetically related to this compound, have been extracted from Arnebia euchroma using an ethanol (B145695) solution coupled with ultrasonication. frontiersin.org Another effective technique involves a 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) solvent for extraction, which has demonstrated high yields of shikonin and its derivatives. frontiersin.org For isolation and purification, chromatographic techniques are employed. A notable method involves chromatographic separation using hexane (B92381) as a solvent, which has been used to isolate shikonin from the roots of Lithospermum erythrorhizon. frontiersin.org Furthermore, preparative high-performance liquid chromatography (HPLC) is a crucial tool for isolating specific isomers, such as (E)-3''-oxo-geranylhydroquinone, a related compound, from reaction mixtures for structural elucidation. frontiersin.orgnih.gov The process typically involves extracting the reaction mixture with a solvent like ethyl acetate, evaporating the solvent, and then purifying the residue using semi-preparative HPLC. frontiersin.orgnih.gov

Commonly used techniques for sample preparation from biological matrices include protein precipitation, solid-phase extraction, and liquid-liquid extraction. nih.gov

Spectroscopic and Chromatographic Identification and Quantification

A combination of spectroscopic and chromatographic methods is essential for the definitive identification and accurate quantification of this compound and its related compounds. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound and its derivatives due to its high sensitivity and specificity. nih.gov This method is particularly useful for analyzing complex biological samples. In studies of related biosynthetic pathways, untargeted LC-MS/MS profiling using a Q-Exactive Orbitrap instrument has been employed to analyze metabolites. metabolomicsworkbench.org For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent accuracy. nih.gov This approach has been successfully used for the determination of other complex organic molecules in forensic samples, highlighting its applicability for quantifying compounds like this compound. nih.gov The development of a robust LC-MS/MS method involves optimizing the chromatographic separation, often using a C18 column with a gradient solvent system, and fine-tuning the mass spectrometer parameters such as electrospray ionization (ESI) mode, cone voltage, and collision energy. nih.govscispace.com

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Gradient of water with formic acid and acetonitrile (B52724) with formic acid |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

A representative table of typical LC-MS/MS parameters for the analysis of compounds similar in structure to this compound.

High-performance liquid chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. libretexts.org A well-established HPLC system for the simultaneous quantification of related secondary metabolites in cultured cells of Lithospermum erythrorhizon utilizes a water-acetonitrile gradient. researchgate.net Reverse-phase HPLC, with a C18 or similar column, is commonly used, where the mobile phase is more polar than the stationary phase. libretexts.orggoogle.com For the detection and quantification of hydroquinone (B1673460) and its related substances, a detection wavelength in the range of 200-400 nm is typically employed. google.com The method's validation includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results. nih.gov

| Parameter | Typical Value/Condition |

| Chromatographic Column | Octadecyl bonded silica (B1680970) gel reverse phase (C18) |

| Mobile Phase | Acetonitrile and water with formic acid (gradient elution) researchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min nih.govresearchgate.net |

| Column Temperature | 30 - 40 °C nih.govresearchgate.net |

| Detection Wavelength | 210 - 290 nm google.com |

A table summarizing typical HPLC conditions for the analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its isomers. wikipedia.orghumic-substances.org Both ¹H and ¹³C NMR are used to determine the precise structure of the molecule. frontiersin.org For instance, the structure of (E)-3''-oxo-geranylhydroquinone, a product of the enzymatic conversion of (Z)-3''-hydroxy-geranylhydroquinone, was confirmed by MS and NMR analysis. researchgate.net The chemical shifts (δ) in the NMR spectrum provide detailed information about the chemical environment of each proton and carbon atom in the molecule. aocs.org In tracer experiments, ¹H NMR is used to analyze the incorporation of deuterium (B1214612) into the molecule, providing insights into reaction mechanisms. nih.gov

| Nucleus | Key Chemical Shifts (δ) for (E)-3''-oxo-GHQ |

| ¹H NMR (500 MHz, acetone-d6) | δ 9.42 (1H, s, CHO), 6.72 (1H, d, J = 8.5 Hz, H-6), 6.70 (1H, d, J = 2.5 Hz, H-3) frontiersin.org |

| ¹³C NMR | Data confirms the structure of (E)-3''-oxo-GHQ frontiersin.org |

A table of representative NMR data for a compound closely related to this compound.

UV-Vis spectroscopy is used to monitor reactions involving this compound and to characterize the electronic properties of the compounds involved. The UV-Vis spectrum of hydroquinone derivatives typically shows absorption bands corresponding to π-π* transitions of the quinonoid structure. researchgate.net For example, in enzymatic assays, the reaction progress can be monitored by observing changes in the UV-Vis spectrum. The detection wavelength for HPLC analysis is often determined based on the UV-Vis absorbance maxima of the compounds of interest. For instance, the detection wavelength for monitoring the enzymatic conversion of (Z)-3''-hydroxy-geranylhydroquinone is set at 292 nm. frontiersin.org

Tracer Experiments for Pathway Elucidation (e.g., Deuterium-labeled compounds)

Tracer experiments, particularly those using deuterium-labeled compounds, are crucial for elucidating the biosynthetic pathways involving this compound. scispace.com By feeding cell cultures with deuterium-labeled precursors, such as (E)-3''-OH-GHQ-d, researchers can track the metabolic fate of the compound. researchgate.net A study using deuterium-labeled (E)-3''-OH-GHQ and its (Z)-isomer demonstrated that (E)-3''-OH-GHQ was not an intermediate in the shikonin/alkannin and shikonofuran biosynthetic pathways in Lithospermum erythrorhizon. nih.govconsensus.app The incorporation of deuterium is detected by a mass shift in the molecular ion peak in mass spectrometry. researchgate.net For example, a mass shift from m/z 330 to m/z 331 was observed for acetylshikonin (B600194)/acetylalkannin when labeled precursors were used. researchgate.net Furthermore, ¹H NMR analysis can reveal the specific positions of deuterium incorporation in the molecule. nih.gov

Biochemical Assay Development for Enzyme Activity Measurement

The study of this compound (3''-OH-GHQ) is intrinsically linked to the enzymes that catalyze its formation and subsequent transformation. The development of specific biochemical assays has been crucial in identifying and characterizing these enzymes, thereby providing insights into the metabolic pathways where 3''-OH-GHQ is an intermediate. Research has primarily focused on two key enzymes: CYP76B74, a cytochrome P450 monooxygenase, and Arnebia euchroma (Z)-3''-hydroxy-geranylhydroquinone oxidoreductase (AeHGO).

Biochemical assays were fundamental in identifying CYP76B74 as the enzyme responsible for the 3''-hydroxylation of geranylhydroquinone to produce this compound. nih.govnih.gov This reaction is a critical step in the biosynthesis of shikonin and its derivatives. nih.govnih.gov

In vitro enzyme activity assays for CYP76B74 typically involve the heterologous expression of the enzyme in a host system, such as Saccharomyces cerevisiae. biorxiv.org Microsomal fractions containing the recombinant CYP76B74 are then used for the enzymatic assay. biorxiv.org The assay mixture's essential components include the substrate, geranylhydroquinone, and the cofactor NADPH, which is required for the monooxygenase activity. biorxiv.org The reaction is generally incubated at a controlled temperature, for instance, 28°C for 4 hours. nih.gov

The product of the enzymatic reaction, this compound, is identified and quantified using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). biorxiv.orgnih.gov While the catalytic activity of CYP76B74 has been clearly demonstrated, determining its Michaelis-Menten kinetics (K_m and V_max) has proven to be challenging. nih.govresearchgate.net

| Component | Role in Assay |

| CYP76B74 Microsomes | Source of the enzyme |

| Geranylhydroquinone | Substrate |

| NADPH | Cofactor |

| Buffer | Maintains optimal pH |

| Incubation | Allows the enzymatic reaction to proceed |

| LC-MS | Product detection and quantification |

The enzyme AeHGO was identified through coexpression analysis in Arnebia euchroma and was found to catalyze the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone. nih.govnih.govfrontiersin.org In biochemical assays, the purified recombinant AeHGO protein demonstrates the ability to oxidize (Z)-3''-OH-GHQ to (E)-3''-oxo-geranylhydroquinone, which is then reversibly reduced to (E)-3''-hydroxy-geranylhydroquinone. nih.govnih.govfrontiersin.org

The in vitro enzyme activity assays for AeHGO utilize the purified recombinant protein. nih.govfrontiersin.org The standard reaction mixture for measuring the oxidative activity contains a buffer (e.g., 50 mM MES-Tris, pH 7.5), the substrate ((Z)-3''-OH-GHQ), and the cofactor NADP+. nih.govnih.gov For the reductive activity, the substrate is (E)-3''-oxo-GHQ and the cofactor is NADPH. nih.govnih.govfrontiersin.org The reaction is typically incubated at 37°C. nih.govnih.gov The enzymatic products are analyzed and quantified by Ultra-Performance Liquid Chromatography (UPLC). nih.govnih.gov

Research into the biochemical properties of AeHGO has revealed optimal conditions for its activity. The enzyme exhibits the highest activity at a temperature of approximately 37°C and in a pH environment of about 7.5. nih.govnih.gov The activity of AeHGO is also influenced by the presence of divalent metal ions. nih.govnih.gov

| Parameter | Condition/Finding |

| Enzyme | Purified recombinant AeHGO |

| Substrates | (Z)-3''-hydroxy-geranylhydroquinone, (E)-3''-oxo-geranylhydroquinone |

| Cofactors | NADP+ (for oxidation), NADPH (for reduction) |

| Optimal Temperature | ~37°C |

| Optimal pH | ~7.5 |

| Analytical Method | UPLC |

Future Research Directions in 3 Hydroxy Geranylhydroquinone Studies

Elucidation of Remaining Unidentified Biosynthetic Steps and Intermediates

The biosynthetic pathway leading to and from 3''-hydroxy-geranylhydroquinone is not yet fully understood. researchgate.netfrontiersin.orgnih.gov It is a key intermediate derived from geranylhydroquinone (GHQ) through the action of specific cytochrome P450 enzymes. nih.govnih.govresearchgate.net However, critical knowledge gaps persist in the pathway.

One of the primary unidentified steps is the mechanism converting 3-geranyl-4-hydroxybenzoic acid (GBA) into geranylhydroquinone (GHQ). frontiersin.orgnih.gov Following the formation of GHQ, the enzyme geranylhydroquinone 3''-hydroxylase (a cytochrome P450 monooxygenase, CYP76B74) catalyzes the hydroxylation at the C-3'' position of the geranyl side chain to produce (Z)-3''-hydroxy-geranylhydroquinone. frontiersin.orgnih.govnih.govresearchgate.net This intermediate is a crucial branch point. frontiersin.orgnih.govbiorxiv.org

From (Z)-3''-hydroxy-geranylhydroquinone, the pathway can diverge. An alcohol dehydrogenase-like enzyme, identified as AeHGO in Arnebia euchroma, can reversibly oxidize it to an aldehyde intermediate, (E)-3''-oxo-geranylhydroquinone. researchgate.netfrontiersin.orgnih.govbiorxiv.org This aldehyde is a key common intermediate that can lead to benzoquinone derivatives like deoxyshikonofuran (B564060). researchgate.netfrontiersin.org Concurrently, the pathway towards shikonin (B1681659) involves the cyclization of the geranyl side chain to form the characteristic naphthoquinone skeleton. nih.govoup.com However, the precise enzymes and intermediates involved in this cyclization from (Z)-3''-hydroxy-geranylhydroquinone to deoxyshikonin (B1670263) remain to be identified. oup.comnih.gov

Table 1: Key Identified Enzymes and Intermediates in the Biosynthesis of this compound and its Derivatives | Compound/Enzyme | Role in Pathway | Source(s) | | :--- | :--- | :--- | | Intermediates | | Geranylhydroquinone (GHQ) | Precursor to this compound. | frontiersin.orgnih.gov | | (Z)-3''-Hydroxy-geranylhydroquinone | The primary subject compound, a key intermediate formed from GHQ. | frontiersin.orgnih.govbiorxiv.org | | (E)-3''-Oxo-geranylhydroquinone | An aldehyde intermediate formed from (Z)-3''-Hydroxy-geranylhydroquinone; a branch point. | researchgate.netfrontiersin.orgnih.gov | | (E)-3''-Hydroxy-geranylhydroquinone | An isomer produced from (E)-3''-oxo-geranylhydroquinone. | frontiersin.orgnih.gov | | Deoxyshikonofuran | A benzoquinone derivative formed from (E)-3''-oxo-geranylhydroquinone. | researchgate.net | | Enzymes | | Geranylhydroquinone 3''-hydroxylase (CYP76B74) | A cytochrome P450 enzyme that catalyzes the conversion of GHQ to (Z)-3''-hydroxy-geranylhydroquinone. | nih.govnih.govfrontiersin.org | | AeHGO | An alcohol dehydrogenase from Arnebia euchroma that oxidizes (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone. | researchgate.netfrontiersin.orgnih.govbiorxiv.org | | CYP76B100 / CYP76B101 | Cytochrome P450s also involved in the hydroxylation and oxidation of the GHQ side chain. | frontiersin.orgfrontiersin.orgresearchgate.net |

Metabolic Engineering for Enhanced Production in Heterologous Systems (e.g., Yeast)

The complexity of producing this compound and its derivatives in their native plant systems has driven research towards metabolic engineering in microbial hosts like the yeast Saccharomyces cerevisiae. nih.govscielo.org.mx Yeast is a favorable chassis due to its robust nature and amenability to genetic modification. nih.gov The successful characterization of key enzymes, such as CYP76B74, is a critical first step, providing the genetic tools necessary for heterologous production. nih.gov

Future research will focus on assembling the biosynthetic pathway in yeast. This involves not only introducing the plant-derived genes but also optimizing the host's metabolism to support high-yield production. nih.gov Key strategies include:

Increasing Precursor Supply : Enhancing the intracellular pools of precursors like geranyl diphosphate (B83284) (GPP) and p-hydroxybenzoic acid is essential. This can be achieved by overexpressing key enzymes in the yeast's native mevalonate (B85504) pathway, such as a truncated HMG-CoA reductase (tHMG1). plos.org

Optimizing Enzyme Expression and Localization : Plant enzymes, particularly cytochrome P450s like CYP76B74, are membrane-bound and require a compatible P450 reductase (CPR) for activity. nih.govresearchgate.net Engineering the yeast's endoplasmic reticulum and ensuring proper expression and co-localization of the enzyme and its redox partners will be crucial for functionality.

Blocking Competing Pathways : To channel metabolic flux towards the desired product, native yeast pathways that consume the precursors can be downregulated or knocked out. nih.govplos.org

Synthetic Biology Applications for Diversified Product Formation

Synthetic biology offers powerful tools to not only reconstruct but also redesign biosynthetic pathways to create novel compounds. scielo.org.mxrsc.org The pathway involving this compound is particularly ripe for such innovation due to its natural branching points. researchgate.net

The enzyme AeHGO catalyzes the conversion of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, which serves as a branch point between the formation of naphthoquinones (like shikonin) and benzoquinones (like deoxyshikonofuran). researchgate.netfrontiersin.orgnih.gov Future synthetic biology applications could involve:

Creating a Molecular Switch : By placing enzymes like AeHGO under the control of inducible promoters in a heterologous host, it may be possible to direct the metabolic flux towards one class of compounds over another, based on specific culture conditions.

Generating Novel Derivatives : Introducing enzymes from other organisms that can act on intermediates like this compound or (E)-3''-oxo-geranylhydroquinone could lead to the production of entirely new molecules with potentially valuable properties.

Cell-Free Systems : Cell-free synthetic biology, which uses cellular machinery in vitro without intact cells, can be employed to rapidly prototype and test new pathway combinations and enzymes, accelerating the discovery of new products derived from this compound. rsc.org

Advanced Enzyme Engineering for Improved Catalytic Efficiency and Specificity

The performance of the biosynthetic pathway is fundamentally limited by the properties of its constituent enzymes. Advanced enzyme engineering aims to overcome these limitations. For enzymes in the this compound pathway, such as CYP76B74 and AeHGO, research will focus on improving their catalytic efficiency (turnover rate) and specificity. researchgate.netnih.gov

For example, overexpression of a geranylhydroquinone 3″-hydroxylase candidate gene (EpGHQH1) in hairy root cultures of Echium plantagineum resulted in a 2.1-fold increase in the yield of acetylshikonin (B600194), demonstrating that enzyme concentration can be a limiting factor. frontiersin.orgresearchgate.net

Future strategies will likely involve:

Directed Evolution : This technique involves creating large libraries of enzyme variants and screening for those with improved properties, such as higher activity or altered substrate specificity.

Rational Design : Based on the three-dimensional structure of the enzyme, specific amino acid changes can be designed to enhance catalysis or substrate binding. This requires detailed structural information, which is currently lacking for most enzymes in this pathway.

Hybrid Enzymes : Creating fusion proteins or chimeric enzymes could combine desirable properties from different parent enzymes to create biocatalysts with novel functions.

Computational Chemistry and Molecular Modeling for Enzyme-Substrate Interactions

Computational chemistry provides powerful tools to investigate biological processes at a molecular level, offering insights that are difficult to obtain through experimental methods alone. nih.gov For the this compound pathway, these approaches can be used to understand the intricate interactions between enzymes and their substrates.

Key computational methods and their applications include:

Molecular Docking : This method predicts the preferred binding orientation of a substrate (e.g., geranylhydroquinone) within the active site of an enzyme (e.g., CYP76B74). This can help rationalize enzyme specificity and guide rational design efforts. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in the enzyme-substrate complex over time, providing insights into the dynamic processes of substrate binding, conformational changes, and product release. researchgate.netnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations : This hybrid approach allows for a highly accurate quantum mechanical description of the chemical reaction occurring in the enzyme's active site, while the rest of the protein is treated with more computationally efficient classical mechanics. This can be used to elucidate the precise catalytic mechanism of enzymes like AeHGO or the P450s involved. nih.gov

By applying these computational tools, researchers can build predictive models of enzyme function, assess the viability of hypothetical reaction mechanisms, and rationally engineer enzymes for improved performance in synthetic biology and metabolic engineering applications. nih.gov

Q & A

Q. What frameworks guide robust experimental design for studying this compound?

- Methodology : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example, a study on selective cytotoxicity might define:

- Population : Cancer vs. non-tumor cell lines.

- Intervention : this compound derivatives.

- Comparison : Positive controls (Dunnione).

- Outcome : IC₅₀ and selectivity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.